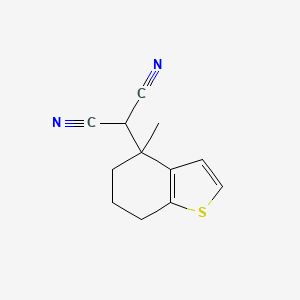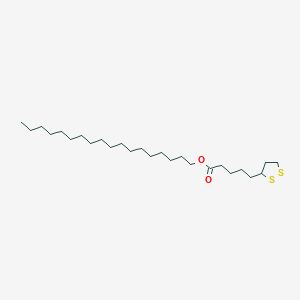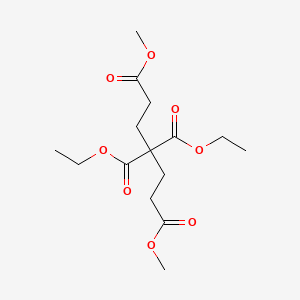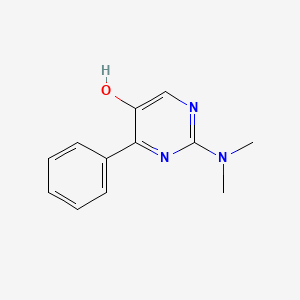
2-(Dimethylamino)-4-phenylpyrimidin-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dimethylamino)-4-phenylpyrimidin-5-ol is an organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant role in various biological processes. This compound is characterized by the presence of a dimethylamino group, a phenyl group, and a hydroxyl group attached to the pyrimidine ring.
Preparation Methods
The synthesis of 2-(Dimethylamino)-4-phenylpyrimidin-5-ol can be achieved through various synthetic routes. One common method involves the condensation of appropriate carbonyl compounds with diamines. For instance, the synthesis can be initiated by reacting 4,4-dimethoxy-2-butanone with formamide . The reaction conditions typically involve heating the reactants under reflux in the presence of a suitable catalyst. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-(Dimethylamino)-4-phenylpyrimidin-5-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Quaternization: The dimethylamino group can be quaternized using alkyl halides to form quaternary ammonium salts.
Scientific Research Applications
2-(Dimethylamino)-4-phenylpyrimidin-5-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)-4-phenylpyrimidin-5-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
2-(Dimethylamino)-4-phenylpyrimidin-5-ol can be compared with other similar compounds such as:
2-(Dimethylamino)ethanol: Both compounds contain a dimethylamino group, but 2-(Dimethylamino)ethanol has a simpler structure and different chemical properties.
N,N-Dimethylaniline: This compound also contains a dimethylamino group attached to an aromatic ring, but it lacks the pyrimidine ring structure.
4-Dimethylaminopyridine: Similar to this compound, this compound contains a dimethylamino group attached to a heterocyclic ring, but it has a pyridine ring instead of a pyrimidine ring.
The uniqueness of this compound lies in its specific combination of functional groups and its pyrimidine ring structure, which confer distinct chemical and biological properties.
Properties
CAS No. |
107361-61-5 |
|---|---|
Molecular Formula |
C12H13N3O |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
2-(dimethylamino)-4-phenylpyrimidin-5-ol |
InChI |
InChI=1S/C12H13N3O/c1-15(2)12-13-8-10(16)11(14-12)9-6-4-3-5-7-9/h3-8,16H,1-2H3 |
InChI Key |
RSTJFWKACZGQCY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=C(C(=N1)C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(1-Phenylethyl)-2-[(phenylsulfanyl)methyl]prop-2-enamide](/img/structure/B14319309.png)
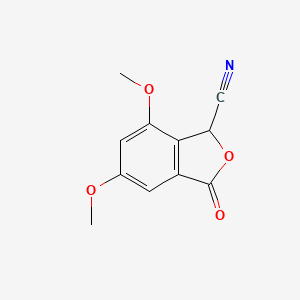
![Methyl 2-[(dimethoxyphosphoryl)oxy]buta-2,3-dienoate](/img/structure/B14319317.png)
![5-[2-(Naphthalen-1-yl)ethyl]furan-2-carbaldehyde](/img/structure/B14319318.png)
![2,4-Pyrimidinediamine, 5-[[4-(hexyloxy)-3-methoxyphenyl]methyl]-](/img/structure/B14319322.png)
![5,7-Bis(4-chlorophenyl)-3,4-dihydro-2H-oxepino[2,3-b]pyrrol-2-one](/img/structure/B14319323.png)
